7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
7-[(Diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is an organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its complex structure, which includes a benzofuran core, a diethylamino group, and an ethoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This reaction forms an intermediate, which is then further reacted with diethylamine and 4-ethoxybenzaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(Diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diethylamine in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
7-[(Diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe in biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-[(diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its fluorescent properties make it useful in imaging applications, where it can target specific cellular components and emit light upon excitation .
Comparison with Similar Compounds
Similar Compounds
7-Diethylamino-4-methylcoumarin: Known for its use as a fluorescent dye.
7-Diethylamino-3-formylcoumarin: Utilized in organic synthesis and as a fluorescent probe.
7-Diethylamino-4-methyl-2H-chromen-2-one: Employed in the production of optical brighteners and dyes.
Uniqueness
7-[(Diethylamino)methyl]-2-(4-ethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields highlight its significance.
Properties
Molecular Formula |
C22H25NO4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2E)-7-(diethylaminomethyl)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H25NO4/c1-4-23(5-2)14-18-19(24)12-11-17-21(25)20(27-22(17)18)13-15-7-9-16(10-8-15)26-6-3/h7-13,24H,4-6,14H2,1-3H3/b20-13+ |
InChI Key |
FNVWYYZXEGAYQK-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C=CC2=C1O/C(=C/C3=CC=C(C=C3)OCC)/C2=O)O |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OCC)C2=O)O |
Origin of Product |
United States |
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